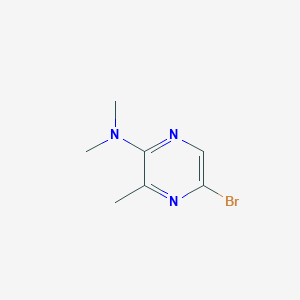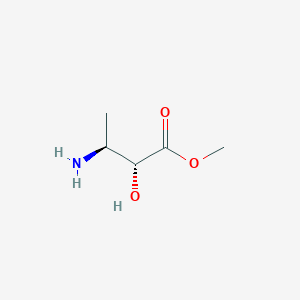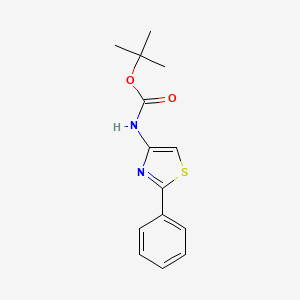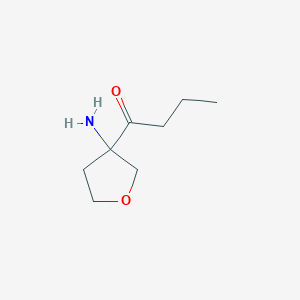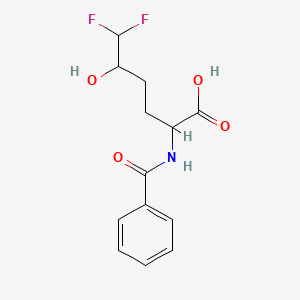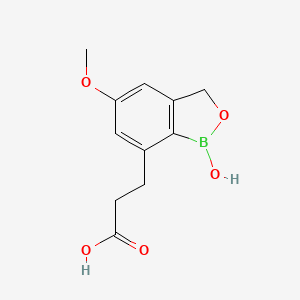
1,3-Dihydro-1-hydroxy-5-methoxy-2,1-benzoxaborole-7-propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid typically involves the reaction of appropriate boronic acid derivatives with other organic compounds under controlled conditions . The specific synthetic route may vary, but common steps include:
Formation of the oxaborole ring: This step involves the cyclization of boronic acid derivatives with suitable reagents to form the oxaborole ring structure.
Functionalization: Introduction of functional groups such as hydroxy and methoxy groups to the oxaborole ring.
Propanoic acid attachment: The final step involves the attachment of the propanoic acid moiety to the oxaborole ring.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Functional groups on the oxaborole ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a phosphodiesterase (PDE) inhibitor, which can be used in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis.
Biological Research: It is used to investigate the role of PDE inhibitors in modulating immune responses and cytokine production.
Materials Science: The unique structural features of oxaboroles make them suitable for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid involves its interaction with molecular targets such as PDE enzymes. By inhibiting PDE activity, the compound increases the levels of cyclic adenosine monophosphate (cAMP) in cells, leading to reduced production of pro-inflammatory cytokines and modulation of immune responses . This mechanism is particularly relevant in the treatment of inflammatory skin diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another oxaborole compound used as a PDE inhibitor for treating atopic dermatitis.
Compd2: A derivative with similar PDE inhibitory activity.
Compd3: Another derivative with modifications to the oxaborole ring.
Uniqueness
3-(1-Hydroxy-5-methoxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid is unique due to its specific functional groups and structural features, which contribute to its distinct chemical reactivity and biological activity . Its combination of hydroxy, methoxy, and propanoic acid groups provides a unique profile for interactions with molecular targets and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H13BO5 |
|---|---|
Poids moléculaire |
236.03 g/mol |
Nom IUPAC |
3-(1-hydroxy-5-methoxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C11H13BO5/c1-16-9-4-7(2-3-10(13)14)11-8(5-9)6-17-12(11)15/h4-5,15H,2-3,6H2,1H3,(H,13,14) |
Clé InChI |
SUELWNNXFVLXGI-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4S,6R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13152084.png)
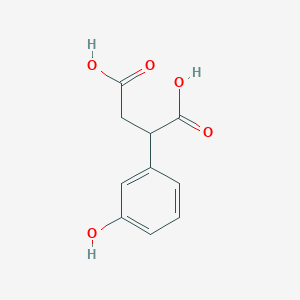

![Ethanol, 2-[2-(3-thienyloxy)ethoxy]-](/img/structure/B13152095.png)
